1-(Oxolan-2-ylmethyl)-2,3-dihydroindole
Description
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole is a bicyclic heterocyclic compound comprising a 2,3-dihydroindole (indoline) core substituted with an oxolan-2-ylmethyl group. The 2,3-dihydroindole scaffold is a partially saturated indole derivative, where the aromaticity of the pyrrole ring is reduced, conferring unique conformational flexibility and reactivity . The oxolane (tetrahydrofuran) moiety introduces an oxygen-containing heterocycle, which may enhance solubility and influence pharmacodynamic interactions, such as hydrogen bonding or receptor binding .
This compound is structurally analogous to bioactive indoline derivatives, such as melatonin receptor agonists and platelet aggregation inhibitors . Its synthesis likely involves Mannich-type reactions or reductive alkylation strategies, as evidenced by methodologies for related 1-substituted 2,3-dihydroindoles .
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-6-13-11(4-1)7-8-14(13)10-12-5-3-9-15-12/h1-2,4,6,12H,3,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUUGYWAXZLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected 2,3-Dihydroindole Derivatives
Key Observations:
Diethylaminomethyl derivatives (e.g., C₁₄H₁₉N₂O₂) exhibit broader pharmacological profiles, including antitumor activity, due to the basic amino group facilitating interactions with biological targets . Brominated derivatives (e.g., Ceratinine B) demonstrate unique marine bioactivity, though their synthetic complexity limits large-scale applications .
Synthetic Methodologies: Mannich reactions are pivotal for introducing substituents like diethylaminomethyl or oxolanylmethyl groups . Reductive strategies (e.g., NaBH₃CN in AcOH/TFA) are employed for 2,3-dihydroindole core formation, as seen in platelet inhibitor synthesis .
Pharmacological and Biochemical Comparisons
Key Insights:
- The target compound’s oxolane group may favor interactions with polar receptors (e.g., melatonin receptors) but lacks direct activity data in the evidence.
- 1-Hydroxytryptamine derivatives show moderate platelet inhibition, suggesting that electron-withdrawing groups (e.g., hydroxy) enhance anti-aggregatory effects .
- Piperidine- and piperazine-containing analogs (e.g., C₁₃H₁₈ClN₃O) are explored for CNS applications due to their blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
